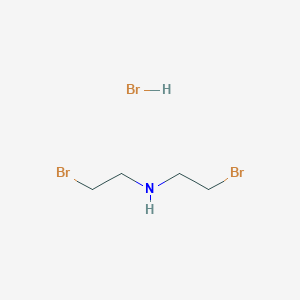

Bis(2-bromoethyl)amine hydrobromide

概要

説明

Bis(2-bromoethyl)amine hydrobromide is a chemical compound with the molecular formula C₄H₁₀Br₃N. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its reactivity due to the presence of bromine atoms, which makes it a valuable intermediate in the synthesis of more complex molecules.

準備方法

Synthetic Routes and Reaction Conditions

Bis(2-bromoethyl)amine hydrobromide can be synthesized through the reaction of diethanolamine with hydrobromic acid. The process involves the following steps:

Reaction Setup: Diethanolamine is added dropwise to a stirred solution of hydrobromic acid at 0°C.

Reflux: The mixture is allowed to reflux, and water is distilled off at regular intervals.

Isolation: The product is isolated by cooling the reaction mixture and filtering the precipitate.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.

化学反応の分析

Types of Reactions

Bis(2-bromoethyl)amine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds such as thiazolines and thiazines.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and phosphines.

Catalysts: Catalysts such as cesium hydroxide are often used to promote the reactions.

Solvents: Reactions are typically carried out in polar solvents like ethanol or water.

Major Products Formed

Thiazolines and Thiazines: Formed via tandem S-alkylation-cyclodeamination of thioamides/haloamines.

Tertiary Phosphines: Formed via cesium hydroxide-catalyzed P-alkylation of secondary phosphines.

科学的研究の応用

Chemical Synthesis

1.1 Alkylation Reactions

Bis(2-bromoethyl)amine hydrobromide is primarily utilized as an alkylating agent in organic synthesis. It can facilitate the formation of various compounds through S-alkylation reactions, particularly in the synthesis of thiazolines and thiazines. The compound's ability to act as a bifunctional reagent allows it to engage in tandem reactions, leading to complex molecular architectures.

Data Table: Common Reactions Involving this compound

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| S-Alkylation | Thiazoline synthesis via thioamide | 86.1 |

| N-Alkylation | Secondary amines from primary amines | Varies |

| Cyclodeamination | Thiazines from thioamides | Varies |

Medicinal Chemistry

2.1 Antineoplastic Agents

Research indicates that bis(2-bromoethyl)amine derivatives have potential as antineoplastic agents. A study reported a novel halogen exchange reaction that occurs during the condensation of acyl chlorides with bis(2-bromoethyl)amine, suggesting its utility in developing new cancer therapies .

Case Study: Antineoplastic Properties

In a study published in the Canadian Journal of Chemistry, bis(2-bromoethyl)amines were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The findings indicated promising activity, warranting further investigation into their mechanism of action and therapeutic potential.

Bioconjugation and Protein Modification

3.1 Protein Alkylation

this compound has been employed for selective protein alkylation, particularly targeting cysteine residues in proteins. This application is crucial in proteomics for studying protein interactions and modifications.

Case Study: Selective Protein Modification

A publication highlighted the successful alkylation of cysteine residues using labeled bis(2-bromoethyl)amine, demonstrating its effectiveness in modifying protein structures without scrambling the labeling . The study used computational modeling to predict reaction pathways, reinforcing the compound's utility in biochemistry.

Pharmacokinetics and Toxicology

4.1 Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates it is a permeant compound with moderate lipophilicity (Log P values ranging from 1.67 to 2.38), suggesting potential for skin absorption . However, its bioavailability score is relatively low at 0.55, indicating possible limitations in systemic absorption.

4.2 Toxicological Insights

Toxicological assessments classify this compound as having moderate toxicity, with hazard classifications indicating it can cause irritation and other adverse effects upon exposure . Proper handling and safety measures are essential when working with this compound.

作用機序

The mechanism of action of bis(2-bromoethyl)amine hydrobromide involves the reactivity of the bromine atoms. The compound can alkylate nucleophilic sites on biomolecules, leading to modifications in their structure and function. This property is particularly useful in the development of drugs that target specific enzymes or proteins.

類似化合物との比較

Similar Compounds

2-Bromoethylamine hydrobromide: Similar in structure but with only one bromoethyl group.

3-Bromopropylamine hydrobromide: Contains a three-carbon chain instead of a two-carbon chain.

2-Chloroethylamine hydrochloride: Similar structure but with chlorine instead of bromine.

Uniqueness

Bis(2-bromoethyl)amine hydrobromide is unique due to the presence of two bromoethyl groups, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions sets it apart from other similar compounds.

生物活性

Bis(2-bromoethyl)amine hydrobromide (BEBH) is a bromoalkylamine compound with potential applications in medicinal chemistry and biological research. This article reviews its biological activity, focusing on its cytotoxic effects, potential mutagenicity, and implications for therapeutic use.

- IUPAC Name: 2-bromo-N-(2-bromoethyl)ethanamine hydrobromide

- Molecular Formula: C4H10Br2N·HBr

- Molecular Weight: 288.9 g/mol

- CAS Number: 43204-63-3

Biological Activity Overview

BEBH exhibits a range of biological activities, primarily related to its mechanism of action as an alkylating agent. Alkylating agents are known for their ability to interact with DNA, potentially leading to cytotoxic effects.

Cytotoxicity

Studies have demonstrated that BEBH can induce cytotoxic effects in various cell lines. The mechanism involves the formation of DNA cross-links, which disrupts cellular replication and leads to apoptosis.

Study on Cancer Cell Lines

A significant study evaluated the cytotoxic effects of BEBH on human cancer cell lines including HeLa (cervical), A549 (lung), and PC-3 (prostate). The results indicated that BEBH effectively inhibited cell growth with IC50 values ranging from 50 µM to 150 µM across different cell lines. This suggests a promising role for BEBH in cancer therapy, particularly as a chemotherapeutic agent.

Mutagenicity and Carcinogenic Potential

Concerns regarding the mutagenic properties of BEBH have been raised. Research indicates that compounds containing bromoalkyl groups can cause DNA damage, leading to mutations. Long-term exposure has been linked to potential carcinogenic effects, although conclusive epidemiological data is still lacking .

The primary mechanism by which BEBH exerts its biological effects is through alkylation of DNA. This process involves:

- Formation of DNA Adducts: BEBH reacts with nucleophilic sites on DNA, forming stable adducts that interfere with replication.

- Induction of Apoptosis: The accumulation of DNA damage triggers cellular stress responses, ultimately leading to programmed cell death.

Safety and Handling

BEBH is classified as a hazardous substance due to its potential health risks:

特性

CAS番号 |

43204-63-3 |

|---|---|

分子式 |

C4H10Br3N |

分子量 |

311.84 g/mol |

IUPAC名 |

bis(2-bromoethyl)azanium;bromide |

InChI |

InChI=1S/C4H9Br2N.BrH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H |

InChIキー |

YHHKEXPNBPDPOW-UHFFFAOYSA-N |

SMILES |

C(CBr)NCCBr.Br |

正規SMILES |

C(CBr)[NH2+]CCBr.[Br-] |

Key on ui other cas no. |

43204-63-3 |

同義語 |

2-Bromo-N-(2-bromoethyl)ethanamine Hydrobromide; Bis(2-bromoethyl)amine Hydrobromide; Bis(β-bromoethyl)amine Hydrobromide; Di(2-bromoethyl)amine Hydrobromide; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Bis(2-bromoethyl)amine Hydrobromide in the synthesis of 1-(2-methoxyphenyl)piperazine hydrobromide, and what is the significance of this reaction?

A1: this compound (III) serves as a key reactant in the synthesis of 1-(2-methoxyphenyl)piperazine hydrobromide (IV) []. The reaction involves the interaction of this compound with o-methoxyaniline, resulting in the formation of the desired product with a yield of 80% [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。